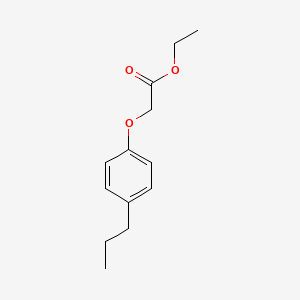

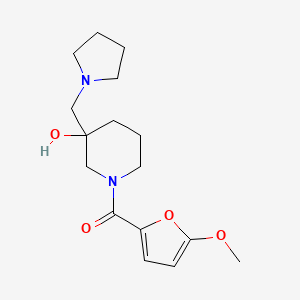

![molecular formula C8H10N2O5S2 B5528253 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine](/img/structure/B5528253.png)

N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical compound "N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine" is associated with the class of compounds known for their activity in biological systems, particularly those targeting the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These compounds are relevant in the context of neuroprotection and neurotransmission modulation.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the NMDA receptor involves the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization. These compounds are synthesized using a bioisostere benzene/thiophene exchange based on the standard glycine site antagonist template of the NMDA receptor (Buchstaller et al., 2006).

Molecular Structure Analysis

The structural analysis typically involves the examination of substituents' position and their effects on molecular potency and selectivity. In related studies, modifications to the molecular structure, such as the introduction of different substituents, have been shown to significantly affect the binding affinity and biological activity (Cioffi et al., 2016).

Chemical Reactions and Properties

Chemical properties of compounds like N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine involve their interactions and reactions with biological targets such as enzymes and receptors. These compounds often exhibit specific reactivity towards certain biological molecules, influencing their biological activity and effectiveness as cytoprotectants or inhibitors (Lindsley et al., 2006).

Physical Properties Analysis

The physical properties such as solubility, crystallinity, and stability under various conditions are crucial for the practical application and formulation of these compounds. However, specific details on these properties for N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine were not found in the accessible research documents.

Chemical Properties Analysis

The chemical properties include the compound’s reactivity, stability, and degradation under different conditions. These properties are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. Similar sulfonamide and thiadiazole derivatives have been studied for their inhibition capabilities and interactions with enzymes like carbonic anhydrase, which could provide insight into their chemical behavior (Barboiu et al., 1999).

Propriétés

IUPAC Name |

2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S2/c1-9-8(13)6-2-5(4-16-6)17(14,15)10-3-7(11)12/h2,4,10H,3H2,1H3,(H,9,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDGMZJPQZIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 1-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5528178.png)

![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)

![N,N-dimethyl-3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5528203.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5528210.png)

![ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5528235.png)

![6-methyl-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5528236.png)

![8-fluoro-2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5528258.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5528265.png)